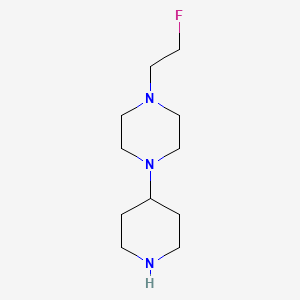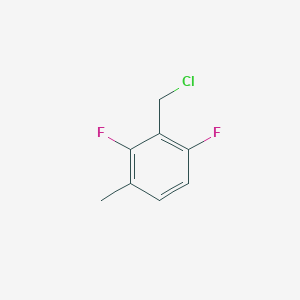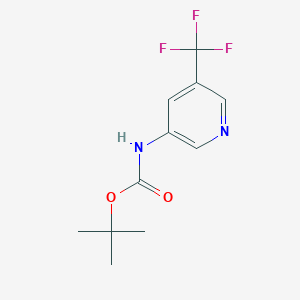
3-(Boc-Amino)-5-Trifluormethyl-Pyridin
Übersicht
Beschreibung
“3-(Boc-amino)-5-trifluoromethyl-pyridine” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and it’s often used in the context of amino functions . The Boc group can be cleaved by mild acidolysis .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is generally conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The molecular structure of Boc compounds, including “3-(Boc-amino)-5-trifluoromethyl-pyridine”, can be determined by methods such as X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen has been noticed in Boc compounds .
Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis . This is in contrast to benzyl carbamates, which require significantly stronger acidic conditions for their deprotection . The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(Boc-amino)-5-trifluoromethyl-pyridine” can be evaluated using methods such as density functional theory (DFT) . The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as a nonlinear optical (NLO) material .
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
3-(Boc-Amino)-5-Trifluormethyl-Pyridin: wird häufig in der Peptidsynthese verwendet. Die Boc-Gruppe dient als Schutzgruppe für Amine und verhindert unerwünschte Nebenreaktionen während der Kupplung von Peptidketten. Diese Verbindung mit ihrer Trifluormethylgruppe kann fluorierte Seitenketten in Peptide einführen, was die Eigenschaften des Peptids, wie z. B. seine metabolische Stabilität und Membranpermeabilität, erheblich verändern kann .
Medizinische Chemie
In der medizinischen Chemie ist das Boc-geschützte Aminopyridinderivat ein wertvolles Zwischenprodukt. Es kann zur Synthese einer Vielzahl biologisch aktiver Moleküle verwendet werden, darunter Enzyminhibitoren und Rezeptorantagonisten. Die Trifluormethylgruppe ist besonders wichtig, da sie die Lipophilie der Verbindung erhöhen kann, was die Zellmembranpenetration unterstützt .
Grüne Chemie
Die Verbindung veranschaulicht die Prinzipien der grünen Chemie, insbesondere im Kontext des Boc-Schutzes. Sie ermöglicht die chemoselektive Schutz von Aminen ohne den Bedarf an Katalysatoren oder Lösungsmitteln, wodurch der Prozess umweltfreundlicher und nachhaltiger wird. Dies ist entscheidend für Industrien, die ihren ökologischen Fußabdruck reduzieren wollen .
Chemisches Zwischenprodukt
Als chemisches Zwischenprodukt wird This compound zur Synthese komplexerer Moleküle verwendet. Seine dualen funktionellen Gruppen (Boc-geschütztes Amin und Trifluormethyl-Pyridin) machen es zu einem vielseitigen Baustein für die Konstruktion einer Vielzahl von Verbindungen mit unterschiedlichen chemischen Eigenschaften .
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Die Einführung von fluorierten Pyridinringen kann zur Entwicklung von Materialien mit einzigartigen Eigenschaften wie Hydrophobie führen, was bei der Herstellung von Antihaftbeschichtungen und anderen Spezialmaterialien von Bedeutung ist .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard oder Reagenz in verschiedenen chromatographischen Techniken verwendet werden. Seine eindeutige chemische Struktur ermöglicht es, als Referenzverbindung in Methoden wie HPLC oder GC-MS zu dienen, was die Identifizierung und Quantifizierung ähnlicher Verbindungen unterstützt .
Wirkmechanismus
Target of Action
The primary target of “3-(Boc-amino)-5-trifluoromethyl-pyridine” would likely be a specific enzyme or receptor in a biochemical pathway. The Boc group in the compound is used to protect the amine during reactions .
Mode of Action
The “3-(Boc-amino)-5-trifluoromethyl-pyridine” would interact with its target by binding to it, which could inhibit or activate the function of the target. The Boc group can be removed under acidic conditions, revealing the amine group .
Biochemical Pathways
The exact biochemical pathways affected by “3-(Boc-amino)-5-trifluoromethyl-pyridine” would depend on its specific target. The compound could potentially affect any pathway in which the target is involved .
Pharmacokinetics
The ADME properties of “3-(Boc-amino)-5-trifluoromethyl-pyridine” would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolism .
Result of Action
The molecular and cellular effects of “3-(Boc-amino)-5-trifluoromethyl-pyridine” would depend on its specific target and mode of action. The effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "3-(Boc-amino)-5-trifluoromethyl-pyridine" .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPSEZVIVLPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187055-61-3 | |
| Record name | tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




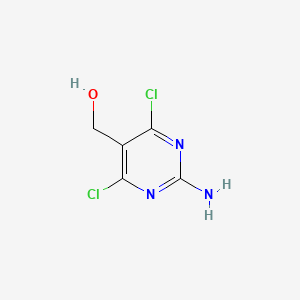


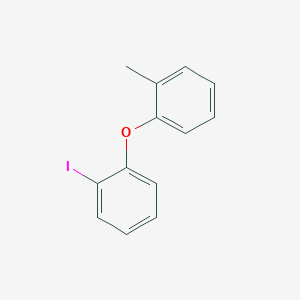
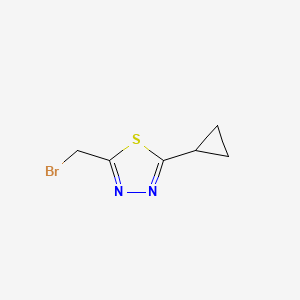


![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)
